

"toxicology and safety data for hexanoic acid"

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Compound of Interest				
Compound Name:	Hexanoic acid			
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An In-depth Technical Guide on the Toxicology and Safety of Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoic acid (CAS No. 142-62-1), also known as caproic acid, is a C6 straight-chain saturated fatty acid. It is a naturally occurring compound found in various animal fats and oils and is used in the synthesis of esters for artificial flavors, perfumes, and in the production of pharmaceuticals and other chemicals.[1][2] A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use in research and industrial applications. This document provides a comprehensive overview of the available toxicology and safety data for hexanoic acid, focusing on quantitative data, experimental methodologies, and key biological pathways.

Acute Toxicity

Hexanoic acid generally displays low to moderate acute systemic toxicity depending on the route of exposure.

Table 1: Acute Toxicity Data for **Hexanoic Acid**

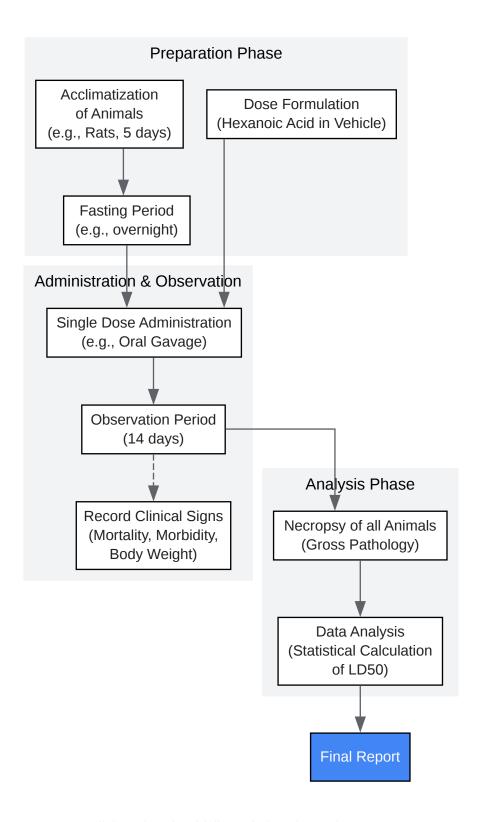


Endpoint	Species	Route	Value	EPA Toxicity Category	Reference
LD50	Rat	Oral	1886 - 6440 mg/kg bw	N/A	[3][4]
LD50	Mouse	Oral	5000 mg/kg bw	N/A	[3]
LD50	Rabbit	Dermal	580 - >5000 mg/kg bw	IV	[3][5]
LC50	Rat	Inhalation	>1368 mg/m³ (8 hr)	III	[3][5]
LC50	Mouse	Inhalation	4100 mg/m ³ (2 hr)	N/A	[3]

Experimental Protocols: Acute Toxicity

- Oral LD50 (Rat): Studies cited in ECHA registration dossiers involved administering
 hexanoic acid via oral gavage to rats. The reported LD50 values range from 1886 mg/kg to
 6440 mg/kg.[3][4] For example, one study reported an LD50 of 3 g/kg (3000 mg/kg) in rats.
 [6][7]
- Dermal LD50 (Rabbit): Acute dermal studies in rabbits have shown varied results, with LD50 values ranging from 580 mg/kg to over 5000 mg/kg bw.[3] The EPA has classified its acute dermal toxicity in Category IV.[5]
- Inhalation LC50 (Rat): In a study with rats, no deaths occurred after an 8-hour exposure to a saturated vapor concentration of 1368 mg/m³ (1.37 mg/L).[3][4] This corresponds to an EPA Toxicity Category III.[5]





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General workflow for an acute oral toxicity study.

Irritation and Sensitization



Hexanoic acid is a significant skin and eye irritant, with corrosive potential at higher concentrations.

Table 2: Irritation and Sensitization Data

Endpoint	Species/Test System	Concentration	Result	Reference
Skin Irritation	Rabbit	465 mg (open patch)	Mild Irritant	[1]
Skin Irritation	Rabbit	Undiluted (4 hr, occluded)	Erythema and Edema	[4]
Skin Corrosion	N/A	>70%	Corrosive (Category 1C)	[3][8]
Eye Irritation	Rabbit	15%	Severe Irritant	[1][3]
Eye Corrosion	Bovine Cornea (in vitro)	N/A	Corrosive (Category 1)	[3][4][9]
Skin Sensitization	Human / Guinea Pig	1% (Human)	Not a sensitizer	[3]

Experimental Protocols: Irritation and Corrosion

- Eye Corrosion (Bovine Cornea Opacity and Permeability Test, OECD 437): This in vitro test uses corneas from cattle to assess the potential of a substance to cause severe eye damage. **Hexanoic acid** was identified as corrosive in this assay, a finding that supports its classification as causing serious eye damage.[3][4][9]
- Skin Irritation (Rabbit): In a standard Draize test, rabbits were dermally exposed to hexanoic
 acid for 4 hours under an occluded patch, resulting in the development of erythema and
 edema.[4] The substance is classified as a Category 1 irritant by the EPA, indicating the
 highest level of severity.[5]
- Human Patch Test: Daily patch applications on human volunteers showed that 5.8%
 hexanoic acid caused erythema in 1 out of 10 subjects, while 11.6% caused erythema in 7



out of 10 subjects, demonstrating a dose-dependent irritant response.[3]

Repeated-Dose Toxicity

The quality of available repeated-dose toxicity studies for hexanoic acid is generally limited.[3]

Table 3: Repeated-Dose and Reproductive Toxicity Data

Study Type	Species	Route	Dose Levels	NOAEL / LOAEL	Key Findings	Referenc e
28-Day Study	Rat (Male)	Oral Gavage	Up to 1000 mg/kg/day	NOAEL: 1000 mg/kg/day	Non- adverse breathing difficulties observed.	[4]
Reproducti ve Screen (Limited)	Rat	N/A	1000 mg/kg/day	N/A	"Unspecifie d" clinical observatio ns in maternal rats.	[3]
Read- Across (Docosanoi c Acid)	Rat	Oral	Up to 1000 mg/kg/day	NOAEL: 1000 mg/kg/day	Used by REACH registrants for repeated- dose evaluation.	[3]

Experimental Protocols: Repeated-Dose Toxicity

28-Day Oral Study (Rat): In a study referenced in the ECHA registration dossier, male rats
were administered hexanoic acid daily for 28 days via oral gavage at doses up to 1000
mg/kg, which was the highest dose tested. The only treatment-related effect was transient



breathing difficulties in some animals, which was not considered an adverse effect. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[4]

Genotoxicity

Based on a weight of evidence from multiple assays, **hexanoic acid** is not considered to be genotoxic.

Table 4: Genotoxicity Assay Results

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium / E. coli	With and Without	Negative	[3][9][10]
Mammalian Cell Gene Mutation	Mouse Lymphoma L5178Y cells	With and Without	Negative	[4]

Experimental Protocols: Genotoxicity

- Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This assay uses several strains
 of Salmonella typhimurium and Escherichia coli to detect gene mutations. Hexanoic acid
 was tested both with and without an external metabolic activation system (S9 mix) and
 produced negative results, indicating it does not cause point mutations in these bacterial
 strains.[3][9]
- Mouse Lymphoma Assay (OECD 490): This in vitro test assesses the potential of a
 substance to induce gene mutations and chromosomal aberrations in mammalian cells.
 Hexanoic acid was found to be non-mutagenic in L5178Y mouse lymphoma cells, both with
 and without metabolic activation.[4]

Carcinogenicity and Reproductive Toxicity

Carcinogenicity: There are no carcinogenicity studies available for hexanoic acid.[3][8]

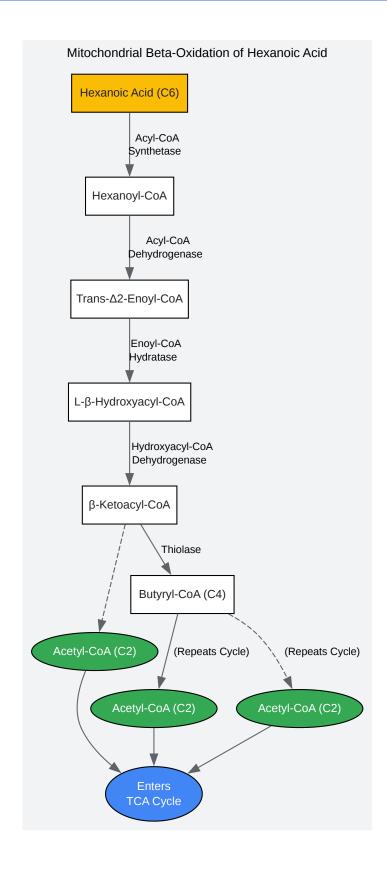


Reproductive and Developmental Toxicity: No reliable, guideline-compliant reproductive
toxicity studies are available for hexanoic acid.[3][4] A screening study was of unknown
reliability.[3] Due to the lack of data, risk assessment often relies on read-across to
structurally similar fatty acids. For instance, a prenatal developmental study on the related
compound octanoic acid established a maternal NOAEL of 750 mg/kg/day.[5] However, such
read-across should be interpreted with caution.

Metabolism and Toxicokinetics

As a medium-chain fatty acid, **hexanoic acid** is readily metabolized in the body. The primary metabolic pathway is mitochondrial beta-oxidation, which breaks down the fatty acid into acetyl-CoA units.





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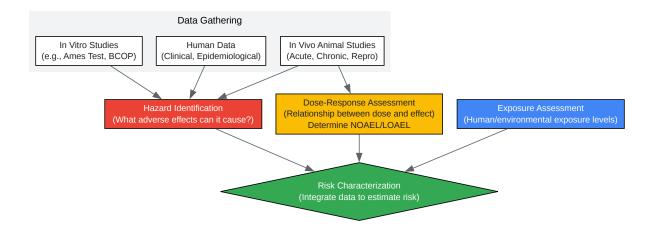
Metabolic pathway of **hexanoic acid** via beta-oxidation.



The acetyl-CoA produced through this pathway enters the citric acid (TCA) cycle to generate energy (ATP). This rapid metabolism prevents significant bioaccumulation and is a key factor in its relatively low systemic toxicity upon repeated exposure.

Safety Assessment Framework

The toxicological evaluation of a chemical like **hexanoic acid** follows a structured safety assessment process. This involves hazard identification, dose-response assessment, exposure assessment, and finally, risk characterization to determine safe exposure levels.



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